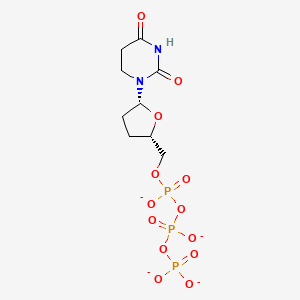
(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” is a synthetic organic molecule It is characterized by the presence of an indole core, a hydroxypentyl side chain, and a methoxynaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the hydroxypentyl side chain and the methoxynaphthalene group. Common reagents and conditions used in these steps include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Side Chain Introduction: Alkylation reactions to introduce the hydroxypentyl group.
Methoxynaphthalene Attachment: Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like halogens or nitronium ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypentyl side chain may yield a ketone derivative, while substitution reactions may introduce halogen or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. Compounds with indole and naphthalene moieties are often investigated for their interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in materials science.
Wirkmechanismus
The mechanism of action of “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone: A non-deuterated analog.
(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)ethanone: A compound with an ethanone group instead of a methanone group.
Uniqueness
The presence of deuterium atoms in “(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone” may confer unique properties, such as altered metabolic stability and reduced reactivity. This makes it distinct from its non-deuterated analogs and other similar compounds.
Eigenschaften
Molekularformel |
C25H25NO3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(4-methoxynaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D |
InChI-Schlüssel |
BMDREMSYCUDCJJ-FTLBTKCTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
Kanonische SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)





![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
